molecular formula C12H13ClO2 B2715502 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one CAS No. 1179149-53-1

2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one

Cat. No.: B2715502
CAS No.: 1179149-53-1
M. Wt: 224.68
InChI Key: LVDYVSQVFXRVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that belongs to the class of ketones. It features a chlorophenyl group and an oxolane ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with an oxolane derivative under specific conditions. Common reagents used in the synthesis include:

  • 2-Chlorobenzaldehyde
  • Oxolane derivatives
  • Catalysts such as acids or bases to facilitate the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation : Conversion to corresponding carboxylic acids or other oxidized forms.
  • Reduction : Formation of alcohols or other reduced derivatives.
  • Substitution : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Substitution reagents : Nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one has several applications in scientific research, including:

  • Chemistry : Used as an intermediate in the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activity and interactions with biomolecules.
  • Medicine : Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include:

  • Enzymes : Inhibition or activation of enzymatic pathways.
  • Receptors : Binding to cellular receptors to modulate biological responses.
  • Pathways : Alteration of metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(2-Chlorophenyl)ethan-1-one : Lacks the oxolane ring, making it less complex.
  • 1-(2-Chlorophenyl)-2-(oxolan-2-yl)ethan-1-one : Similar structure but different positioning of functional groups.

Uniqueness: 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one is unique due to the presence of both the chlorophenyl group and the oxolane ring, which confer specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(oxolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-2,4-5,12H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDYVSQVFXRVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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